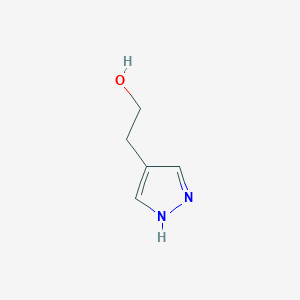
2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile is an organic compound with the molecular formula C10H7FN2. It is a fluorinated derivative of benzenediacetonitrile, characterized by the presence of a fluorine atom at the 2-position of the benzene ring. This compound is primarily used in scientific research and has applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile typically involves the manipulation of carbon-fluorine bonds. One notable method includes the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes. Another method involves the electrosynthesis of poly(paraphenylene) from p-fluoroanisole in acetonitrile, resulting in oligomers and polymers through the coupling reactions of cation radicals intermediates.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile undergoes various chemical reactions, including:
Electrosynthesis: This process involves the formation of photoluminescent polymers from p-fluoroanisole.
Reduction: The electrolytic reduction of related compounds in acetonitrile.
Common Reagents and Conditions:
Electrolytic Reduction: Acetonitrile as a solvent, with specific electrolytic conditions.
Electrosynthesis: p-Fluoroanisole as a starting material, with acetonitrile as the solvent.
Major Products:
Photoluminescent Polymers: Formed through the electrosynthesis process.
1-Fluoro-2-aryl-ethylenes and Arylethylenes: Formed through electrolytic reduction.
Scientific Research Applications
2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile has several scientific research applications:
Polymer Synthesis: Polymers derived from this compound exhibit remarkable thermal stability and solubility in common organic solvents.
Material Science: The compound’s derivatives are used in the synthesis of materials with desired chemical properties.
Environmental Monitoring: Derivatives of this compound have been explored for the detection of cyanide ions, showing potential for environmental monitoring and safety applications.
Mechanism of Action
The mechanism of action for 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile primarily involves its ability to participate in electrosynthesis and reduction reactions. The fluorine atom in the compound plays a crucial role in its reactivity, influencing the formation of cation radicals and subsequent coupling reactions. These reactions lead to the formation of polymers and other products with unique electronic and photoluminescent properties.
Comparison with Similar Compounds
1,3-Benzenediacetonitrile: A non-fluorinated analog with similar structural features but different reactivity.
2,2’-(4,6-Dibromo-2-fluoro-1,3-phenylene)diacetonitrile: A brominated derivative with distinct chemical properties.
Uniqueness: 2,2’-(2-Fluoro-1,3-phenylene)diacetonitrile is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and the properties of its derivatives. This fluorinated compound exhibits enhanced stability and electronic properties compared to its non-fluorinated and brominated counterparts.
Properties
IUPAC Name |
2-[3-(cyanomethyl)-2-fluorophenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-8(4-6-12)2-1-3-9(10)5-7-13/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBROZINNOMDLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CC#N)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371085 |
Source


|
| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-84-2 |
Source


|
| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)

![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)


![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)



